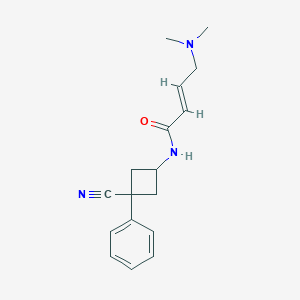![molecular formula C17H23N3O B2414385 2-(4-Aminophenyl)-2,5,7-trimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one CAS No. 917215-16-8](/img/structure/B2414385.png)
2-(4-Aminophenyl)-2,5,7-trimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-Aminophenyl)-2,5,7-trimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one is a useful research compound. Its molecular formula is C17H23N3O and its molecular weight is 285.391. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
1. Chemical Properties and Reactions
- The compound 2-(4-Aminophenyl)-2,5,7-trimethyl-1,3-diazatricyclo[3.3.1.1
3,7]decan-6-one and its derivatives exhibit interesting chemical properties and reactions. For example, a similar compound, 3,5,7-trimethyl-1-azatricyclo[3.3.1.1(3,7)]decan-2-ylidene, demonstrates nucleophilic characteristics and undergoes stereospecific cis addition to alkenes, indicating a pyramidal structure for the divalent carbon (Ye, Komarov, Kirby, & Jones, 2002).
2. Antimicrobial Properties
- Derivatives of this compound, such as 4,8,9,10-tetraaryl-1,3-diazatricyclo[3.3.1.1]decan-6-ones, have been synthesized and show effective antimicrobial properties, suggesting potential applications in developing new antibacterial agents (Balaji, Sarveswari, & Vijayakumar, 2015).
3. Structural and Spectroscopic Analysis
- The compound and its related structures have been extensively studied for their unique structural and spectroscopic features. For instance, a study on 3,5,7-trimethyl-1-azatricyclo[3.3.1.13,7]decan-2-one, revealed that despite being a ketone, it exhibits properties of an amide due to the presence of a tertiary amino group directly attached to the carbonyl carbon (Kirby, Komarov, & Feeder, 2001).
4. Transition-State Mimicry
- This compound has been studied as a transition-state mimic for cis-trans interconversion in peptide and protein folding, due to its unique conformation. This research provides insights into the biochemical processes involved in protein folding (Komarov et al., 2015).
5. Synthesis of Novel Compounds
- Its derivatives have been utilized in the synthesis of novel compounds, such as 3-aminomethyl derivatives of 2,9-dioxatricyclo[4,3,1,0(3,7)]decane, which offer new possibilities in chemical synthesis and drug development (Thies et al., 1985).
6. Crystal Structure Studies
- The crystal structure of derivatives like 2,9-bis(3-nitrophenyl)-1-azatricyclo[3.3.1.1(3,7)]decan-4-one has been analyzed, providing insights into the molecular configuration and potential applications in materials science (Jiménez-Cruz et al., 2001).
7. Photochemical Applications
- This compound and its variants have been explored in photochemical applications, such as in the synthesis of conformationally restricted bis-pyrrolidines, showcasing its versatility in advanced chemical synthesis (Fort et al., 2014).
Properties
IUPAC Name |
2-(4-aminophenyl)-2,5,7-trimethyl-1,3-diazatricyclo[3.3.1.13,7]decan-6-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O/c1-15-8-19-10-16(2,14(15)21)11-20(9-15)17(19,3)12-4-6-13(18)7-5-12/h4-7H,8-11,18H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQWPUAXBSPZQCL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CN3CC(C1=O)(CN(C2)C3(C)C4=CC=C(C=C4)N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-3,4-dichloro-1,2-thiazole-5-carboxamide;hydrochloride](/img/structure/B2414306.png)

![2,3,4,4a,5,6,7,7a-Octahydro-1H-cyclopenta[b]pyridine-2-carboxylic acid;hydrochloride](/img/structure/B2414312.png)

![3-(4-Methoxyphenyl)-N-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]propanamide](/img/structure/B2414314.png)


![N,N-dimethyl-N'-(7-thiophen-2-yl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanimidamide](/img/structure/B2414318.png)
![6-(3,4-dimethylphenyl)-2-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B2414320.png)
![(2E,NZ)-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-(thiophen-2-yl)acrylamide](/img/structure/B2414321.png)

